

# head-to-head comparison of SYD985 and trastuzumab deruxtecan

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An In-Depth Comparative Analysis of SYD985 (Trastuzumab Duocarmazine) and Trastuzumab Deruxtecan for HER2-Targeted Therapy

This guide provides a detailed head-to-head comparison of two next-generation antibody-drug conjugates (ADCs): SYD985 ([vic-]trastuzumab duocarmazine) and trastuzumab deruxtecan (T-DXd, Enhertu®). The comparison is intended for researchers, scientists, and drug development professionals, focusing on the molecular characteristics, mechanisms of action, and pivotal clinical trial data that define their efficacy and safety profiles.

While no direct head-to-head clinical trials have been conducted, this guide juxtaposes data from their respective key studies—the TULIP trial for SYD985 and the DESTINY-Breast04 trial for T-DXd—to offer a comprehensive overview for evaluating these two agents.

## Molecular and Pharmacological Characteristics

Both SYD985 and trastuzumab deruxtecan are built upon the trastuzumab monoclonal antibody, which targets the Human Epidermal Growth Factor Receptor 2 (HER2).<sup>[1][2]</sup> However, their distinct linker and payload technologies lead to different pharmacological properties and mechanisms of action.<sup>[2][3]</sup>

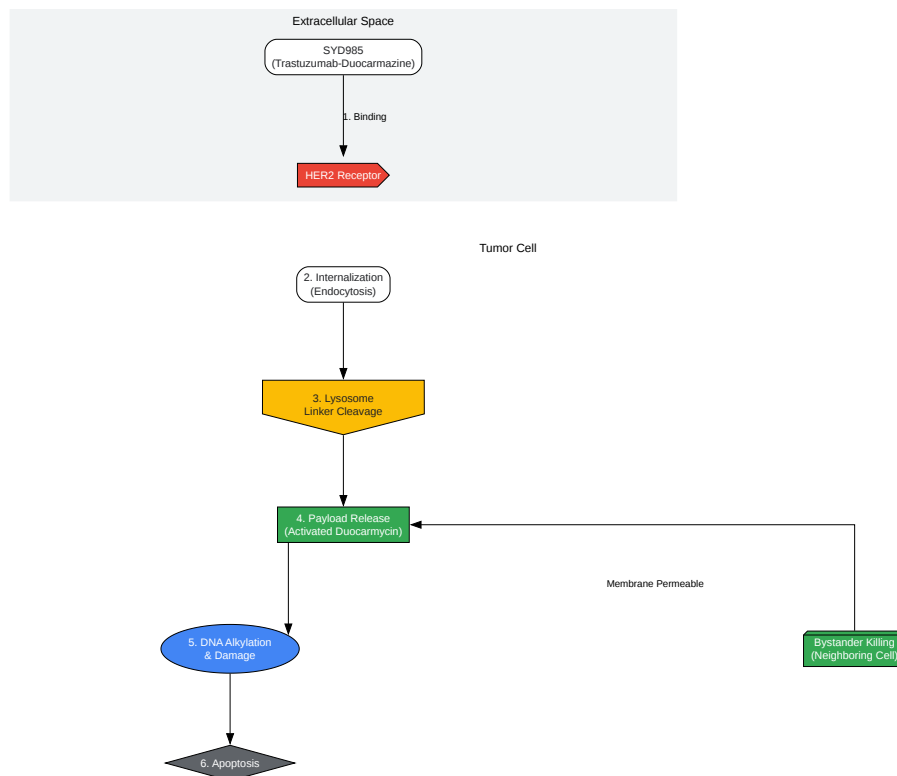
Characteristic	SYD985 (Trastuzumab Duocarmazine)	Trastuzumab Deruxtecan (T-DXd)
Monoclonal Antibody	Trastuzumab	Trastuzumab[1]
Payload (Cytotoxin)	Duocarmycin (seco-DUBA)[4][5]	Deruxtecan (DXd), a topoisomerase I inhibitor[1][6][7]
Payload MoA	DNA Alkylating Agent[5][8][9]	Topoisomerase I Inhibitor[1][6][7]
Linker	Cleavable (valine-citrulline based)[4][8][10]	Cleavable (tetrapeptide-based)[11][12]
Drug-to-Antibody Ratio (DAR)	~2.8[13]	~8[7][12]
Bystander Effect	Yes (membrane-permeable payload)[4][8][14]	Yes (membrane-permeable payload)[6][11]

## Mechanism of Action

The fundamental mechanism for both ADCs involves binding to HER2 on tumor cells, internalization, and the subsequent release of the cytotoxic payload. However, the specific action of the payload and the high DAR of T-DXd are key differentiators.

### SYD985 (Trastuzumab Duocarmazine)

SYD985 utilizes a cleavable linker that releases its duocarmycin-based payload (seco-DUBA) upon internalization into the cancer cell.[4][10] This payload is a potent DNA alkylating agent that binds to the minor groove of DNA, causing irreversible DNA damage and leading to apoptotic cell death.[5][8][13] The released payload is membrane-permeable, enabling it to kill neighboring tumor cells, including those with low or no HER2 expression (the "bystander effect").[8][14]



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Figure 1: Mechanism of Action of SYD985.

## Trastuzumab Deruxtecan (T-DXd)

Similarly, T-DXd binds to HER2 and is internalized.[7][11] Inside the cell, its cleavable linker is processed by lysosomal enzymes, releasing deruxtecan.[7] Deruxtecan is a potent topoisomerase I inhibitor that intercalates into DNA and prevents the re-ligation of single-strand breaks, leading to DNA damage and apoptosis.[1][6][15] T-DXd's high DAR of approximately 8 means more payload molecules are delivered per antibody.[7][12] Its payload is also membrane-permeable, resulting in a significant bystander effect.[6][11]

Figure 2: Mechanism of Action of Trastuzumab Deruxtecan.

## Clinical Efficacy

The clinical efficacy of each ADC has been demonstrated in pivotal Phase III trials. It is crucial to note that these trials had different patient populations and control arms, which precludes direct statistical comparison.

## SYD985: The TULIP Trial

The TULIP trial was a Phase III study that evaluated SYD985 in patients with pretreated HER2-positive unresectable locally advanced or metastatic breast cancer.[\[4\]](#)[\[16\]](#)

TULIP Trial: Efficacy Results	SYD985 (n=291)	Physician's Choice (n=146)	Hazard Ratio (95% CI)	p-value
Median PFS (by BICR)	7.0 months	4.9 months	0.64 (0.49-0.84)	0.002 <a href="#">[9]</a>
Median OS	21.0 months	19.5 months	0.87 (0.68-1.12)	0.236 <a href="#">[17]</a>

PFS: Progression-Free Survival; OS: Overall Survival; BICR: Blinded Independent Central Review.

The TULIP trial met its primary endpoint, showing a statistically significant improvement in progression-free survival for SYD985 compared to physician's choice of chemotherapy.[\[4\]](#)[\[9\]](#)[\[16\]](#) The final analysis showed a numerical trend toward improved overall survival, but it was not statistically significant.[\[17\]](#)

## Trastuzumab Deruxtecan: The DESTINY-Breast04 Trial

The DESTINY-Breast04 trial was a landmark Phase III study that established T-DXd as a new standard of care for patients with HER2-low (IHC 1+ or IHC 2+/ISH-) metastatic breast cancer who had received prior chemotherapy.[\[15\]](#)[\[18\]](#)[\[19\]](#)

DESTINY-Breast04 Trial: Efficacy Results	Trastuzumab Deruxtecan (n=373)	Physician's Choice (n=184)	Hazard Ratio (95% CI)	p-value
Median PFS (All Patients)	9.9 months	5.1 months	0.50 (0.40-0.63)	<0.001[15]
Median OS (All Patients)	23.4 months	16.8 months	0.64 (0.49-0.84)	0.001[15]
Median PFS (HR+ Cohort)	10.1 months	5.4 months	0.51 (0.40-0.64)	<0.001[15]
Median OS (HR+ Cohort)	23.9 months	17.5 months	0.64 (0.48-0.86)	0.003[20]
Objective Response Rate (All Patients)	52.3%	16.3%	-	-
Duration of Response (All Patients)	10.7 months	6.8 months	-	-

HR+: Hormone Receptor-Positive.

The DESTINY-Breast04 trial demonstrated that T-DXd provided statistically significant and clinically meaningful improvements in both PFS and OS compared to standard chemotherapy in the HER2-low population.[15][18]

## Safety and Tolerability Profile

The safety profiles of both ADCs are manageable but include distinct adverse events of clinical importance.

Selected Adverse Events (Any Grade)	SYD985 (TULIP Trial)	Trastuzumab Deruxtecan (DESTINY-Breast04)
Ocular (e.g., conjunctivitis, dry eye)	High incidence, leading to discontinuation in 20.8% of patients[9]	Lower incidence reported
Respiratory (ILD/Pneumonitis)	Reported in 6.3% leading to discontinuation[9]	12.1% (Any Grade), 0.8% (Grade 5)
Hematologic (e.g., Neutropenia)	Grade 3/4 reported in 6%[21]	65% (Any Grade), 19% (Grade 3/4)[6]
Gastrointestinal (e.g., Nausea)	Common, but specific percentages vary	High incidence, though mostly Grade 1/2
Fatigue	Most common adverse reaction[21]	High incidence
Treatment Discontinuation due to AEs	35.4%[9]	16.2%

ILD: Interstitial Lung Disease; AEs: Adverse Events.

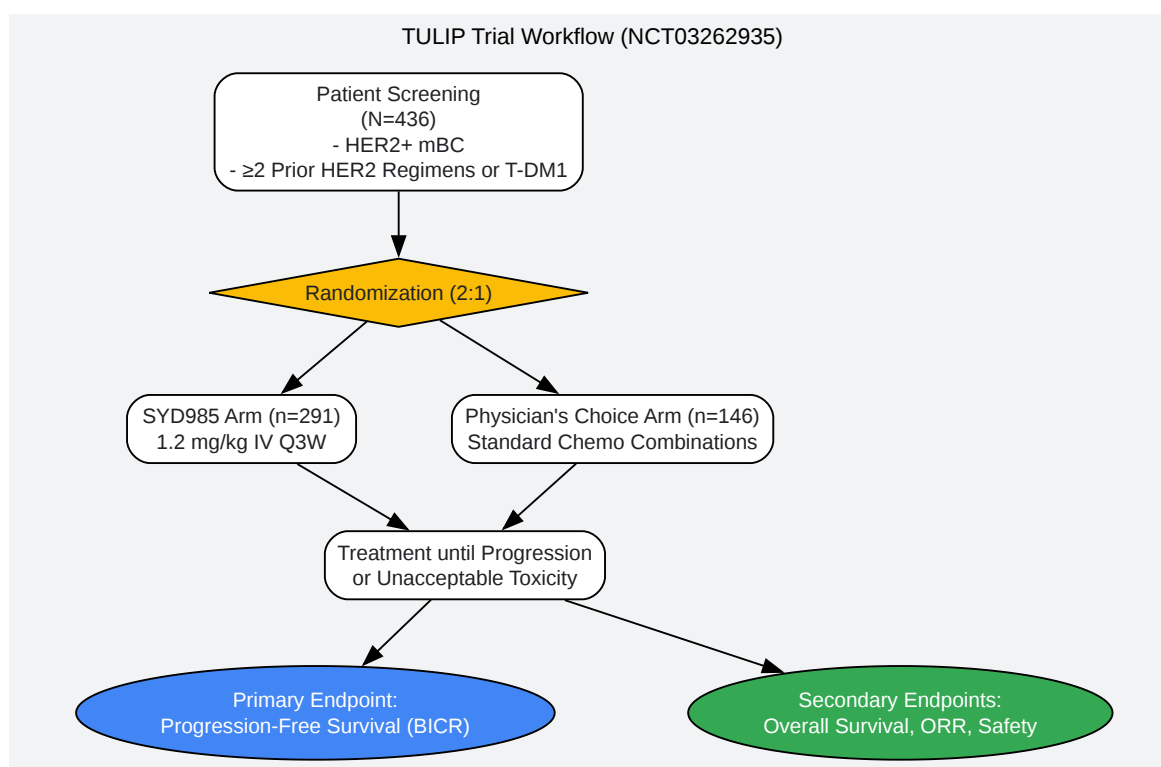
For SYD985, ocular toxicity is a notable adverse event, leading to treatment discontinuation in a significant portion of patients.[9] For T-DXd, interstitial lung disease (ILD)/pneumonitis is a serious risk that requires careful monitoring, although the rate of fatal (Grade 5) ILD was low in the DESTINY-Breast04 trial.[6][18]

## Experimental Protocols and Methodologies

### TULIP Trial (SYD985)

- Identifier: NCT03262935[4][22][23]
- Design: A multi-center, open-label, randomized (2:1), active-controlled Phase III trial.[4][22]
- Patient Population: 436 patients with HER2-positive unresectable locally advanced or metastatic breast cancer who had progressed after at least two prior HER2-targeting regimens or after ado-trastuzumab emtansine (T-DM1).[4][16][24]

- Intervention Arm: SYD985 administered at 1.2 mg/kg intravenously every 3 weeks.[9][22]
- Control Arm: Physician's choice of treatment, which included options like lapatinib/capecitabine or trastuzumab combined with chemotherapy (capecitabine, vinorelbine, or eribulin).[9][17]
- Primary Endpoint: Progression-free survival (PFS) as assessed by a blinded independent central review.[4][16]
- Key Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and safety.[16][22]



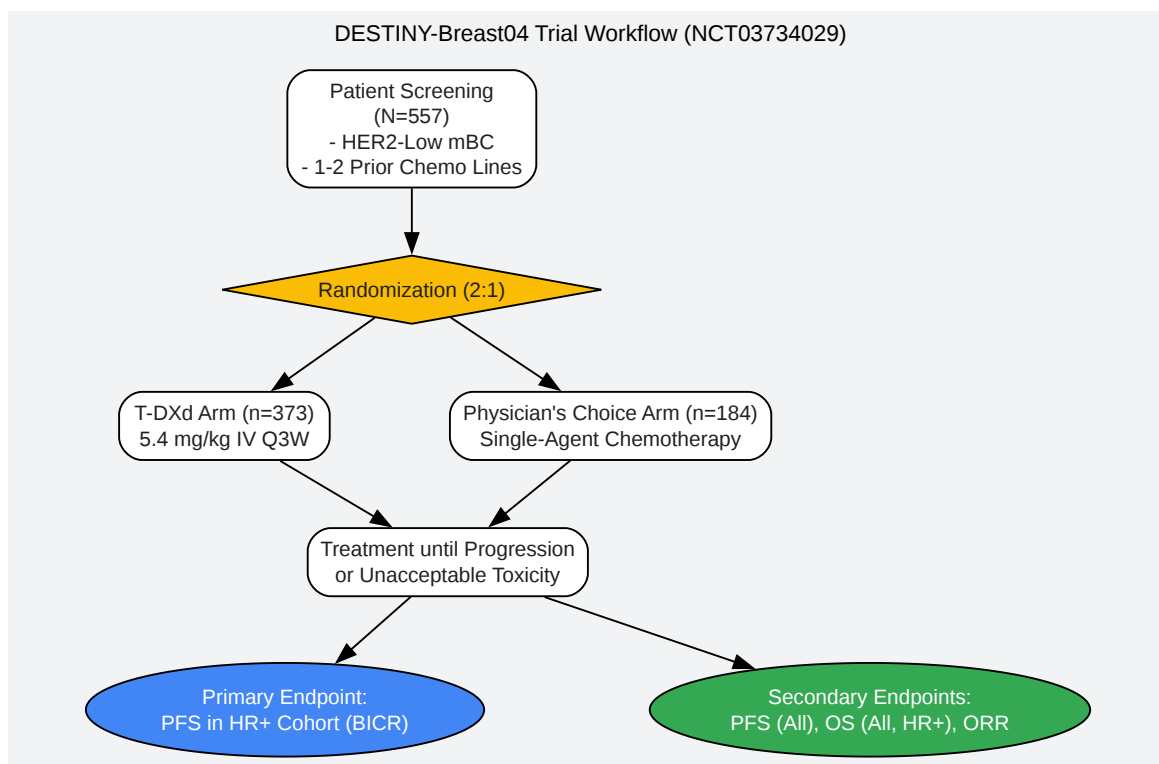
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Figure 3: Workflow for the Phase III TULIP Clinical Trial.

## DESTINY-Breast04 Trial (Trastuzumab Deruxtecan)

- Identifier: NCT03734029[25]
- Design: A multi-center, open-label, randomized (2:1), active-controlled Phase III trial.[15]
- Patient Population: 557 patients with HER2-low (IHC 1+ or IHC 2+/ISH-) unresectable or metastatic breast cancer previously treated with one or two prior lines of chemotherapy in the metastatic setting.[15][20]
- Intervention Arm: Trastuzumab deruxtecan administered at 5.4 mg/kg intravenously every 3 weeks.[26][27]
- Control Arm: Physician's choice of single-agent chemotherapy (capecitabine, eribulin, gemcitabine, or paclitaxel).
- Primary Endpoint: PFS in the hormone receptor-positive (HR+) cohort, as assessed by BICR.[18]
- Key Secondary Endpoints: PFS in all patients, OS in the HR+ cohort, OS in all patients, ORR, and safety.[18]





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Figure 4: Workflow for the Phase III DESTINY-Breast04 Trial.

## Conclusion

SYD985 and trastuzumab deruxtecan are both highly effective next-generation HER2-targeted ADCs that have demonstrated significant clinical benefits over standard chemotherapy. Their primary distinctions lie in their cytotoxic payloads (DNA alkylator vs. topoisomerase I inhibitor), drug-to-antibody ratios, and the patient populations in which their pivotal trials have shown success.

- Trastuzumab Deruxtecan has established a new treatment paradigm in HER2-low metastatic breast cancer, a previously underserved population, with robust and statistically significant improvements in both PFS and OS. Its high DAR and potent payload contribute to its strong efficacy, though it carries a risk of ILD that requires vigilant monitoring.

- SYD985 has shown a significant PFS benefit in heavily pretreated HER2-positive patients. While it did not meet statistical significance for OS in its pivotal trial, it represents a valuable therapeutic option. Its primary safety concern is ocular toxicity.

The choice between these agents, should they both be available for similar indications, would depend on a careful assessment of the patient's HER2 expression level, prior treatment history, and potential risk factors for specific toxicities like pulmonary or ocular adverse events. Future research may further clarify their respective roles and optimal sequencing in the evolving landscape of breast cancer treatment.

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